molecular formula C18H34Br2O2 B15408485 10-Bromodecyl 8-bromooctanoate CAS No. 819883-37-9

10-Bromodecyl 8-bromooctanoate

Cat. No.: B15408485
CAS No.: 819883-37-9
M. Wt: 442.3 g/mol
InChI Key: LXBWKZAQEPOEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromodecyl 8-bromooctanoate is a bifunctional organic compound featuring reactive bromine atoms at both ends of an elongated carbon chain. This structure makes it a valuable intermediate in organic synthesis and materials science, particularly for creating long-chain bridges between molecules. Its potential applications include serving as a key building block in the synthesis of novel ionizable lipids for nucleic acid delivery systems , the creation of macrocyclic compounds, and the development of custom polymers and dendrimers. The bromine termini can undergo various substitution reactions, such as nucleophilic displacement, to form ethers, thioethers, or amines, or can be used in metal-catalyzed cross-coupling reactions. As a versatile linker, it can be used to tether pharmacophores, modify surfaces, or incorporate specific moieties into larger molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

819883-37-9

Molecular Formula

C18H34Br2O2

Molecular Weight

442.3 g/mol

IUPAC Name

10-bromodecyl 8-bromooctanoate

InChI

InChI=1S/C18H34Br2O2/c19-15-11-7-3-1-2-4-9-13-17-22-18(21)14-10-6-5-8-12-16-20/h1-17H2

InChI Key

LXBWKZAQEPOEMH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCBr)CCCCOC(=O)CCCCCCCBr

Origin of Product

United States

Synthesis and Characterization of 10 Bromodecyl 8 Bromooctanoate

The synthesis of 10-bromodecyl 8-bromooctanoate is typically achieved through the esterification of 8-bromooctanoic acid with 10-bromodecanol (B1266680). This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to proceed at a reasonable rate. google.comchemguide.co.uk The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the ester. youtube.com

The precursors for this synthesis, 8-bromooctanoic acid and 10-bromodecanol, can be synthesized from commercially available starting materials. 8-Bromooctanoic acid can be prepared from the hydrolysis of its corresponding ester, ethyl 8-bromooctanoate. chemicalbook.comchemicalbook.com 10-Bromodecanol is commonly synthesized by the bromination of 1,10-decanediol (B1670011). nbinno.comresearchgate.net

The characterization of this compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. These would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

Predicted of 10-Bromodecyl 8-bromooctanoate

PropertyPredicted Value
Molecular Formula C₁₈H₃₄Br₂O₂
Molecular Weight 442.27 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Boiling Point Expected to be high due to its high molecular weight, likely requiring vacuum distillation.
Melting Point Predicted to be in the range of a low-melting solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers, with low solubility in water.

The properties of the precursors are well-documented:

of 8-Bromooctanoic Acid chemicalbook.comlookchem.com

PropertyValue
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Off-white crystalline powder
Melting Point 35-37 °C
Boiling Point 147-150 °C at 2 mmHg
Water Solubility Slightly soluble

of 10-Bromodecanol (B1266680) nbinno.comchemicalbook.comsigmaaldrich.comnih.gov

PropertyValue
Molecular Formula C₁₀H₂₁BrO
Molecular Weight 237.18 g/mol
Appearance Clear yellow liquid
Boiling Point 165-169 °C at 10 mmHg
Density 1.19 g/mL at 25 °C
Water Solubility Miscible

Chemical Properties and Reactivity

The chemical reactivity of 10-bromodecyl 8-bromooctanoate is centered around its two terminal bromo groups and the ester linkage. The carbon-bromine bonds are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. youtube.comlibretexts.orgcrunchchemistry.co.uk The reactivity of these terminal bromoalkanes is typical for primary alkyl halides. libretexts.orgstudymind.co.uk

The ester group can undergo hydrolysis under acidic or basic conditions to yield 8-bromooctanoic acid and 10-bromodecanol (B1266680). chemguide.co.uk This property allows for the cleavage of the molecule when desired.

Research Applications of 10 Bromodecyl 8 Bromooctanoate

Role in Polymer Chemistry

As a bifunctional monomer, this compound can be used in polymerization reactions to create novel polymers. The two terminal bromine atoms can react with other difunctional monomers to form polyesters, polyethers, or other types of condensation polymers. caframolabsolutions.com The resulting polymers would possess long, flexible aliphatic chains, which could impart desirable properties such as low glass transition temperatures and good processability. aalto.fi The presence of bromine atoms in the polymer backbone could also be exploited for post-polymerization modification, allowing for the synthesis of functional or graft copolymers. nih.govresearchgate.net

Applications in Surface Modification

The long alkyl chain and the reactive bromide functionalities of this compound make it a suitable molecule for modifying the surfaces of various materials. It can be grafted onto surfaces through reactions involving the terminal bromine atoms, thereby altering the surface properties such as hydrophobicity, biocompatibility, or adhesion. This approach could be utilized in the development of advanced coatings, functionalized nanoparticles, and biocompatible medical devices.

Utility as a Linker in Complex Molecule Synthesis

In the field of organic synthesis, this compound can serve as a long, flexible linker to connect two different molecular fragments. The two bromine atoms can be selectively reacted with different nucleophiles in a stepwise manner, allowing for the construction of complex, well-defined molecular architectures. This strategy is valuable in the synthesis of drug delivery systems, molecular probes, and other complex organic molecules where precise control over the molecular structure is crucial.

Strategic Esterification and Bromination Approaches for Dibromoester Construction

The synthesis of this compound is fundamentally a tale of two key reactions: esterification and bromination. The assembly of the final dibromoester product hinges on the successful execution of these transformations on long-chain aliphatic precursors. The primary route involves the esterification of 8-bromooctanoic acid with 10-bromodecan-1-ol. The efficiency of this pathway is contingent on the high-yield synthesis of these two key intermediates.

Optimized Esterification Routes to Octanoic Acid Derivatives

The formation of the ester bond in long-chain molecules can be achieved through various catalytic methods. Classical approaches often involve acid catalysis. For instance, the synthesis of methyl 8-bromooctanoate can be accomplished by heating 8-bromooctanoic acid in methanol (B129727) with a sulfuric acid catalyst under reflux for several hours. prepchem.com Similarly, ethyl 8-bromooctanoate is synthesized via reflux esterification in anhydrous ethanol (B145695) catalyzed by acids such as toluenesulfonic acid or concentrated sulfuric acid. google.com

More contemporary and milder methods have been developed to improve yields and reduce the use of harsh reagents. One such method employs a triphenylphosphine-sulfur trioxide adduct as an efficient organocatalyst for the esterification of long-chain fatty acids. nih.gov Another approach utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), which allows the reaction to proceed at near-ambient temperatures, thereby preventing the degradation of sensitive molecules. nih.gov Heterogeneous catalysts, such as modified fly ash, also present a scalable and environmentally conscious option, enabling the complete conversion of long-chain acids and alcohols with minimal downstream processing. acs.org

Regioselective Bromination Techniques for Long-Chain Alkanes

The synthesis of the precursors, 10-bromodecan-1-ol and 8-bromooctanoic acid, requires highly regioselective bromination reactions.

For 10-bromodecan-1-ol , a common starting material is 1,10-decanediol (B1670011). A selective monobromination is necessary to leave one hydroxyl group available for the subsequent esterification. This can be achieved by reacting the diol with hydrobromic acid. chemicalbook.com Controlling the stoichiometry and reaction conditions is critical to minimize the formation of the dibrominated byproduct, 1,10-dibromodecane.

For 8-bromooctanoic acid , the bromine must be introduced at the terminus of the carbon chain (the ω-position). This is distinct from other bromination reactions like the Hell-Volhard-Zelinskii reaction, which specifically brominates the carbon adjacent to the carboxyl group (the α-position). libretexts.org A reliable method to synthesize ω-bromo acids is the malonic ester synthesis. For example, 1,6-dibromohexane (B150918) can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid. google.com Alternatively, ethyl 8-bromooctanoate can be synthesized and then hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide (B78521), followed by acidification. chemicalbook.com

Advanced Catalytic Systems and Reagents in the Synthesis of this compound

Beyond traditional acid catalysts, advanced systems offer greater control and efficiency. Diarylborinic acids have emerged as powerful catalysts for the regioselective acylation of diols. organic-chemistry.org This method could be applied to the synthesis of 10-bromodecan-1-ol from 1,10-decanediol, selectively preparing the monoacylated intermediate, which can then be converted to the monobrominated product. The mechanism involves the formation of a tetracoordinate borinate complex that directs the reaction to a specific hydroxyl group. organic-chemistry.org

Enzymatic catalysts, particularly immobilized lipases, represent a green alternative for esterification. These biocatalysts operate under mild conditions and exhibit high selectivity, which can be advantageous when working with multifunctional molecules. mdpi.com For large-scale production, heterogeneous catalysts such as zeolites, ion-exchange resins, and various metal oxides are gaining traction. These solid catalysts simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. acs.orgmdpi.com

Novel Protecting Group Strategies and Their Impact on Synthetic Efficiency

The synthesis of complex molecules with multiple reactive sites often necessitates the use of protecting groups to ensure chemoselectivity. wikipedia.orgresearchgate.net In the synthesis of this compound, protecting groups can prevent unwanted side reactions, such as the intermolecular reaction between the hydroxyl group of 10-bromodecan-1-ol and the bromine atom of another molecule.

A protecting group strategy is crucial for achieving high yields and simplifying purification. bham.ac.uk For instance, in the synthesis of 10-bromodecan-1-ol from 1,10-decanediol, one could employ a protecting group to temporarily mask one of the hydroxyl groups. This allows for the unambiguous bromination of the unprotected hydroxyl group. The protecting group is then removed to yield the desired 10-bromodecan-1-ol.

Orthogonal protection is an advanced strategy that uses multiple protecting groups that can be removed under different, non-interfering conditions. numberanalytics.com This allows for the sequential manipulation of different functional groups within the same molecule, a critical technique for the synthesis of complex structures. numberanalytics.comjocpr.com For example, a silyl (B83357) ether could protect an alcohol during a reaction, only to be selectively removed later with a fluoride (B91410) source without affecting other parts of the molecule. numberanalytics.com

Chemo- and Regioselective Considerations in Multi-Functionalized Precursor Synthesis

The construction of this compound is a study in selectivity.

Regioselectivity is paramount in the synthesis of the precursors. As discussed, the specific synthesis of 10-bromodecan-1-ol from 1,10-decanediol requires a reaction that targets only one of the two identical hydroxyl groups. chemicalbook.com Similarly, the synthesis of 8-bromooctanoic acid must install the bromine at the ω-position, avoiding the α-position. google.com The choice of synthetic route, such as the malonic ester pathway, is dictated by this need for precise positional control.

Chemoselectivity is the challenge of the final esterification step. The reaction must exclusively form an ester bond between the carboxylic acid and the alcohol, without engaging the two terminal bromine atoms. The conditions must be chosen to favor esterification over potential SN2 side reactions that could lead to oligomerization or the formation of ethers. Using mild coupling agents like EDC/DMAP at low temperatures is an effective strategy to ensure this selectivity. nih.gov

Process Intensification and Scalability Methodologies for this compound

Transitioning the synthesis of specialty chemicals like this compound from the lab to an industrial scale requires a focus on process intensification (PI). chemcopilot.com PI aims to develop manufacturing processes that are significantly more efficient, compact, safer, and sustainable than conventional batch methods. gspchem.comnumberanalytics.com

For the esterification step, which is a reversible equilibrium reaction, PI offers substantial improvements.

Reactive Distillation : This technique combines reaction and separation into a single unit. As the ester is formed, the water byproduct is continuously removed, which shifts the equilibrium toward the product, increasing conversion and reducing energy consumption. gspchem.comsphinxsai.com

Membrane Reactors : These reactors integrate a membrane to selectively remove a byproduct, such as water. This also drives the reaction forward, allowing for high conversion rates under milder conditions. mdpi.comgspchem.com

Continuous Flow Microreactors : These systems offer superior heat and mass transfer compared to batch reactors. gspchem.comsphinxsai.com This precise control over reaction parameters can minimize the formation of impurities and improve the safety of the process, which is particularly important when dealing with reactive intermediates. sphinxsai.com

By redesigning the process at a fundamental level, PI methodologies can lead to significant reductions in equipment size, energy use, and waste generation, making the production of this compound more economically viable and environmentally sustainable. gspchem.comenergy.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. The twelve principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. researchgate.net For the synthesis of this compound, which involves the esterification of 8-bromooctanoic acid with 10-bromodecanol (B1266680), several green chemistry strategies can be employed to improve upon traditional synthetic routes that may use hazardous reagents and generate significant waste.

A primary focus of green synthesis is the use of biocatalysts, such as enzymes, to replace traditional acid or base catalysts. researchgate.netnih.gov Lipases, in particular, are highly effective for esterification reactions and offer several advantages, including high selectivity, operation under mild conditions (moderate temperatures and atmospheric pressure), and a reduction in the formation of by-products. researchgate.netnih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the synthesis of various esters, including those with long aliphatic chains. mdpi.comresearchgate.net This enzymatic approach avoids the use of corrosive mineral acids like sulfuric acid, which are common in conventional esterification but pose significant environmental and handling risks. researchgate.net

Another key principle of green chemistry is the minimization or elimination of solvents, leading to the development of solvent-free reaction systems. researchgate.netnih.gov Performing the esterification of 8-bromooctanoic acid and 10-bromodecanol in a solvent-free medium offers several benefits. It leads to a higher concentration of reactants, which can increase the reaction rate, and simplifies the purification process as there is no solvent to be removed and potentially recycled. nih.gov Mechanochemical methods, such as high-speed ball milling, also present a solvent-free alternative for ester synthesis, often resulting in shorter reaction times and high yields at room temperature. nih.gov

The choice of starting materials is also a crucial consideration in green synthesis. While the synthesis of the precursor, 8-bromooctanoic acid, has been described from starting materials like 1,6-dibromohexane, a comprehensive green approach would seek to derive these precursors from renewable feedstocks. nih.govresearchgate.netnih.gov Research into the biocatalytic production of long-chain dicarboxylic acids and ω-hydroxy fatty acids from plant oils and renewable fatty acids is an active area that could provide sustainable pathways to the building blocks of this compound. researchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of this compound in comparison to traditional methods.

Synthetic Aspect Traditional Method Green Chemistry Approach Anticipated Benefits of Green Approach
Catalyst Strong mineral acids (e.g., H₂SO₄)Immobilized lipases (e.g., Candida antarctica lipase B)Milder reaction conditions, higher selectivity, reduced corrosion, easier catalyst separation and reuse. researchgate.netnih.gov
Solvent Organic solvents (e.g., toluene, hexane)Solvent-free conditions or mechanochemical methodsReduced waste, higher reactant concentration, simplified product purification, lower energy consumption. researchgate.netnih.govnih.gov
Starting Materials Petroleum-based feedstocksPrecursors derived from renewable sources (e.g., plant oils)Reduced reliance on fossil fuels, potential for biodegradable starting materials. researchgate.net
Energy Consumption High temperatures for refluxModerate temperatures for enzymatic activity or room temperature for mechanochemistryLower energy costs and reduced carbon footprint. mdpi.comnih.gov
By-products Potential for side reactions and difficult-to-treat acidic wastePrimarily water, which is benignMinimized waste generation and simplified downstream processing. researchgate.net

Detailed research into the lipase-catalyzed synthesis of similar long-chain esters has demonstrated the feasibility and advantages of this approach. For instance, studies on the enzymatic synthesis of various fatty acid esters have shown high conversion rates and yields under optimized, solvent-free conditions. researchgate.netscielo.br The reusability of immobilized enzymes is another significant benefit, contributing to the economic viability and sustainability of the process. nih.gov By applying these established green methodologies, the synthesis of this compound can be aligned with the principles of sustainable chemistry, leading to a more environmentally benign and efficient manufacturing process.

Nucleophilic Substitution Reactions at Bromine Centers

The carbon-bromine bonds in this compound are primary sites for nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group. oxfordsciencetrove.com These reactions can proceed through two main mechanistic pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). oxfordsciencetrove.comlibretexts.org

The structure of the alkyl halide plays a critical role in determining the dominant reaction pathway. masterorganicchemistry.com The bromine atoms in this compound are attached to primary carbon atoms. Primary alkyl halides strongly favor the SN2 mechanism due to the low steric hindrance around the reactive carbon center and the relative instability of the primary carbocation that would be required for an SN1 pathway. masterorganicchemistry.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The attack occurs from the backside relative to the leaving group. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate (alkyl bromide) and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Bromide][Nucleophile]. vedantu.comyoutube.com The energy profile of an SN2 reaction features a single transition state, which is the highest energy point on the reaction coordinate, with no stable intermediates. youtube.com

The SN1 reaction , in contrast, is a two-step process. vedantu.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. vedantu.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, resulting in a first-order rate law: Rate = k[Alkyl Bromide]. vedantu.comyoutube.com This pathway is favored for tertiary alkyl halides, which can form stable carbocations. masterorganicchemistry.com For the primary alkyl bromide centers in this compound, the SN1 pathway is highly unfavorable.

The choice between SN1 and SN2 is also influenced by the solvent. Polar aprotic solvents favor SN2 reactions, while polar protic solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate. numberanalytics.com However, given the primary nature of the substrate, the SN2 pathway will predominate even in protic solvents. libretexts.orgnumberanalytics.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways for Alkyl Bromides

Feature SN1 Pathway SN2 Pathway
Mechanism Two-step (carbocation intermediate) vedantu.com Single-step (concerted) libretexts.org
Rate Law Rate = k[Substrate] (Unimolecular) masterorganicchemistry.comvedantu.com Rate = k[Substrate][Nucleophile] (Bimolecular) libretexts.orgvedantu.com
Substrate Preference Tertiary > Secondary >> Primary masterorganicchemistry.com Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.com
Stereochemistry Racemization (attack from either side of planar carbocation) vedantu.com Inversion of configuration (backside attack) numberanalytics.com
Nucleophile Weak nucleophiles are effective libretexts.org Strong nucleophiles are required numberanalytics.com
Solvent Favored by polar protic solvents numberanalytics.com Favored by polar aprotic solvents numberanalytics.com
Rearrangement Carbocation rearrangements are common vedantu.com No rearrangement observed vedantu.com

Stereochemistry provides key insights into reaction mechanisms. numberanalytics.com In the context of this compound, while the molecule itself is achiral, a substitution reaction could potentially create a chiral center if an appropriate nucleophile is used.

For the favored SN2 pathway , the reaction proceeds with a predictable stereochemical outcome: inversion of configuration. ochemtutor.com This is a direct consequence of the backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite the leaving group, causing the molecule's stereocenter to 'flip' like an umbrella in the wind. libretexts.org If the reaction were to start with a chiral analog of the substrate, the product would be a single, inverted stereoisomer. ochemtutor.com

In the hypothetical case of an SN1 reaction , the stereochemical outcome would be racemization. vedantu.com This is because the reaction proceeds through a flat, sp2-hybridized carbocation intermediate. libretexts.org The incoming nucleophile can attack this planar intermediate from either face with equal probability, leading to a mixture of enantiomers. libretexts.org

Control over the stereochemical outcome in substitution reactions is primarily achieved by controlling the reaction mechanism. numberanalytics.com To ensure an SN2 reaction and thus inversion of configuration for a substrate like this compound, one would use a strong nucleophile in a polar aprotic solvent at a low to moderate temperature to discourage any competing elimination reactions or potential (though unlikely) SN1 pathways. vedantu.comnumberanalytics.com

Ester Hydrolysis and Transesterification Pathways of this compound

The ester linkage in this compound is a key reactive site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org These reactions involve the cleavage of the acyl-oxygen bond of the ester.

Ester hydrolysis, the cleavage of an ester by water, is typically very slow and requires a catalyst. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, the carbonyl oxygen of the ester is protonated. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (10-bromodecanol) regenerates the catalyst and yields the carboxylic acid (8-bromooctanoic acid). youtube.com This mechanism is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): In basic conditions, a strong nucleophile like the hydroxide ion directly attacks the carbonyl carbon. libretexts.org This reaction, known as saponification, is technically base-promoted rather than catalyzed because the hydroxide is consumed stoichiometrically. libretexts.org The attack forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (10-bromodecanoxide). libretexts.org This alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol (10-bromodecanol). libretexts.orglibretexts.org An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the final carboxylic acid product. libretexts.org

Transesterification is a similar process where an alcohol reactant, rather than water, cleaves the ester to form a new ester and a new alcohol. Like hydrolysis, it can be acid- or base-catalyzed, following similar mechanistic principles. libretexts.org For example, reacting this compound with methanol under acidic conditions would yield methyl 8-bromooctanoate and 10-bromodecanol. researchgate.net

Table 2: Catalytic Conditions for Ester Hydrolysis

Catalyst Mechanism Key Steps Products

| Acid (e.g., H₂SO₄) | Acid Catalysis | 1. Protonation of carbonyl oxygen. libretexts.orgchemguide.co.uk 2. Nucleophilic attack by water. libretexts.org 3. Proton transfer. youtube.com 4. Elimination of alcohol. youtube.com | Carboxylic Acid + Alcohol libretexts.org | | Base (e.g., NaOH) | Saponification (Base-Promoted) | 1. Nucleophilic attack by hydroxide ion. libretexts.org 2. Formation of tetrahedral intermediate. libretexts.org 3. Elimination of alkoxide leaving group. libretexts.org 4. Deprotonation of carboxylic acid. libretexts.org | Carboxylate Salt + Alcohol libretexts.org |

In a molecule with multiple, distinct ester groups, selective cleavage can be a significant challenge. However, this compound contains only one ester linkage. Therefore, the primary challenge is achieving selective cleavage of the ester bond without affecting the two carbon-bromine bonds.

Both acid- and base-catalyzed hydrolysis are effective methods for cleaving the ester group. organic-chemistry.org The choice of conditions can be important. For instance, using a strong nucleophile that is also a strong base (like NaOH) could potentially induce competing elimination reactions at the alkyl bromide sites, especially at higher temperatures. vedantu.com

To achieve clean, selective cleavage of the ester linkage, milder methods are often preferred. Enzymatic hydrolysis using lipase enzymes offers high selectivity for ester bonds under mild conditions, leaving other functional groups intact. libretexts.org Chemical methods using specific reagents can also be employed. For example, certain Lewis acids or metal complexes can catalyze ester cleavage with high selectivity. rsc.orgmsstate.edu The goal is to perform the hydrolysis under conditions where the nucleophile (water or hydroxide) preferentially attacks the ester carbonyl over performing an SN2 reaction at the primary bromide centers. Given that the ester carbonyl is a "softer" electrophile than the primary alkyl halide carbon, careful selection of a "soft" nucleophile could favor ester cleavage.

Radical Reactions Involving the Bromine Moieties of this compound

In addition to nucleophilic substitution, the carbon-bromine bonds can undergo homolytic cleavage to form radicals. This is typically initiated by heat or UV light in the presence of a radical initiator.

The mechanism of radical substitution proceeds through a chain reaction involving three stages:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form initial radicals. These radicals can then abstract a bromine atom from this compound to generate an alkyl radical.

Propagation: The alkyl radical can then react with another molecule, propagating the chain. For example, it could abstract a hydrogen atom from a solvent molecule or react with another reagent. A key propagation step in radical bromination involves the alkyl radical reacting with Br₂ to form the product and a bromine radical (Br•), which continues the chain. libretexts.org The bromine radical itself is a key intermediate that can react with organic compounds. nih.gov

Termination: Two radicals combine to form a stable, non-radical species, terminating the chain reaction.

The stereochemical outcome of a radical substitution at a chiral center is generally racemization. This occurs because the intermediate carbon radical, like a carbocation, is typically trigonal planar and sp2-hybridized. libretexts.org The incoming species can attack either face of the planar radical with equal likelihood, leading to a mixture of stereoisomers. libretexts.org While this compound is achiral, this principle is important for understanding the general stereochemistry of radical reactions.

Initiation and Propagation Mechanisms in Radical Processes

In radical processes, the initiation step involves the generation of a radical from the this compound molecule. This is typically achieved through the homolytic cleavage of one of the C-Br bonds, a process that can be induced by heat, UV light, or a chemical initiator. For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), the initiator first decomposes to form primary radicals, which then abstract a bromine atom from this compound to generate a carbon-centered radical.

Once the initial radical is formed on either the decyl or octanoyl chain, it can then react with a monomer unit, initiating the propagation of a polymer chain. As the molecule has two C-Br bonds, it can potentially initiate polymerization from both ends, leading to the formation of triblock copolymers or telechelic polymers with reactive end groups. The propagation mechanism follows the standard steps of radical polymerization, involving the sequential addition of monomer units to the growing polymer chain.

Applications in Controlled Radical Polymerization Initiation

The structure of this compound makes it a suitable candidate as a bifunctional initiator in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. core.ac.uksigmaaldrich.comcmu.eduresearchgate.netresearchgate.net In these methods, the C-Br bonds can be reversibly activated and deactivated, allowing for controlled growth of polymer chains and leading to polymers with well-defined molecular weights and low polydispersity. cmu.edu

In ATRP, a transition metal complex, typically copper-based, catalyzes the reversible homolytic cleavage of the C-Br bonds. sigmaaldrich.comcmu.edu This establishes a dynamic equilibrium between a small amount of active, propagating radicals and a majority of dormant species (the original alkyl bromide). sigmaaldrich.comresearchgate.net This controlled activation and deactivation process minimizes termination reactions and allows for the simultaneous growth of polymer chains from both ends of the this compound initiator.

In RAFT polymerization, a chain transfer agent, typically a thiocarbonylthio compound, is used to mediate the polymerization. The radicals generated from this compound would add to the RAFT agent, and through a series of addition-fragmentation equilibria, control over the polymerization is achieved. core.ac.uk

Table 1: Potential Monomers for CRP using this compound as an Initiator

Monomer ClassSpecific Examples
StyrenesStyrene, 4-methylstyrene, 4-chlorostyrene
AcrylatesMethyl acrylate, Ethyl acrylate, Butyl acrylate
MethacrylatesMethyl methacrylate, Ethyl methacrylate, Butyl methacrylate
AcrylonitrileAcrylonitrile

Organometallic Cross-Coupling Reactions Utilizing C-Br Bonds

The C-Br bonds in this compound are susceptible to activation by transition metal catalysts, enabling a range of organometallic cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the functionalization of the terminal positions of the molecule.

Palladium- and Nickel-Catalyzed Cross-Coupling Strategies for Functionalization

Palladium and nickel complexes are highly effective catalysts for activating C-Br bonds in cross-coupling reactions. Various well-established methodologies can be applied to this compound to introduce new functional groups at one or both ends. For example, in a Suzuki coupling, the C-Br bonds can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, in a Heck reaction, the C-Br bonds can be coupled with an alkene.

By carefully controlling the stoichiometry of the reagents, it may be possible to achieve selective monofunctionalization or symmetrical difunctionalization. For instance, using one equivalent of the coupling partner could favor the reaction at a single C-Br bond, while an excess would promote reaction at both sites.

Table 2: Potential Cross-Coupling Reactions for Functionalizing this compound

Reaction NameCoupling PartnerCatalyst SystemResulting Bond
Suzuki CouplingOrganoboron reagentPalladium/BaseC-C
Heck ReactionAlkenePalladium/BaseC-C
Sonogashira CouplingTerminal alkynePalladium/Copper/BaseC-C (alkyne)
Stille CouplingOrganotin reagentPalladiumC-C
Kumada CouplingGrignard reagentNickel or PalladiumC-C
Buchwald-Hartwig AminationAminePalladium/BaseC-N

Mechanistic Insights into C-Br Bond Activation and Turnover

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The mechanism for nickel-catalyzed couplings is similar, although nickel can also participate in single-electron transfer (SET) pathways. The specific ligands on the metal center play a crucial role in modulating the reactivity and stability of the catalytic species throughout the cycle.

Cyclization Reactions and Intramolecular Processes involving this compound

The presence of two reactive C-Br bonds at the termini of a long, flexible chain in this compound creates the possibility for intramolecular cyclization reactions. Under appropriate conditions, the two ends of the molecule can react with each other to form a large ring structure.

The favorability of cyclization versus intermolecular polymerization or oligomerization is highly dependent on the reaction conditions. High dilution conditions are typically employed to favor intramolecular reactions by minimizing the probability of reactive ends of different molecules encountering each other.

The formation of a macrocycle from this compound could be achieved through various synthetic strategies. For example, an intramolecular Wurtz-type coupling could be promoted using a metal such as sodium or a low-valent titanium reagent (McMurry coupling). Alternatively, an intramolecular version of the cross-coupling reactions described in section 3.4 could be envisioned, where a suitable difunctional coupling partner is used to "stitch" the two ends of the molecule together. The success of such a cyclization would depend on the conformational flexibility of the long chain and the ability of the reactive ends to come into proximity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each nucleus.

A ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in the acyl and alkyl chains. The methylene (B1212753) protons adjacent to the bromine atoms (at C8 of the octanoate (B1194180) moiety and C10 of the decyl moiety) would appear as triplets at approximately 3.4 ppm. The methylene group adjacent to the ester oxygen on the decyl chain (-O-CH₂-) is expected to resonate as a triplet around 4.06 ppm, while the methylene group alpha to the carbonyl group of the octanoate part (-CH₂-COO-) would likely appear as a triplet around 2.30 ppm. The numerous methylene groups in the middle of the chains would produce a complex multiplet in the 1.2-1.7 ppm region.

The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester at approximately 173 ppm. The carbons bonded to bromine would resonate in the range of 33-34 ppm. The carbon of the decyl chain attached to the ester oxygen (-O-CH₂-) is expected at around 65 ppm, and the carbon alpha to the carbonyl group (-CH₂-COO-) at about 34 ppm. The internal methylene carbons would appear in the 25-32 ppm range.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, the triplet at ~4.06 ppm (-O-CH₂-) would show a correlation to the adjacent methylene protons, and the triplet at ~2.30 ppm (-CH₂-COO-) would correlate with its neighboring methylene group. This would allow for the step-by-step tracing of the proton-proton connectivities along both the acyl and alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms, for example, confirming that the proton signal at ~3.4 ppm is attached to the carbon signal at ~33-34 ppm (the -CH₂Br groups).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. Crucially, it would confirm the ester linkage by showing a correlation between the protons of the -O-CH₂- group of the decyl moiety (~4.06 ppm) and the carbonyl carbon (~173 ppm) of the octanoate part. It would also show correlations between the alpha-methylene protons (~2.30 ppm) and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity of nuclei, in a flexible molecule like this, NOESY could provide information about the predominant solution-state conformations, though these effects would likely be weak and averaged over many conformations.

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
-CH₂-Br (octanoate)3.40 (t)
-CH₂-Br (decyl)3.40 (t)
-O-CH₂- (decyl)4.06 (t)
-CH₂-COO- (octanoate)2.30 (t)
Internal -CH₂- groups1.2-1.7 (m)
Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
C=O173
-O-CH₂-65
-CH₂-COO-34
-CH₂-Br33-34
Internal -CH₂-25-32

For a long-chain, flexible molecule like this compound, dynamic NMR (DNMR) studies could provide insights into its conformational dynamics. By acquiring NMR spectra at different temperatures, one could potentially observe changes in the line shapes of the signals, particularly for the methylene groups. At very low temperatures, the rotation around the C-C bonds might become slow enough on the NMR timescale to allow for the resolution of individual conformers. However, given the high flexibility of the alkyl chains, it is more likely that even at low temperatures, a weighted average of the conformations would be observed. These studies would be complex and would likely reveal information about the general flexibility of the molecule rather than specific, stable conformers.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the precise mass of the molecular ion of this compound. The expected molecular formula is C₁₈H₃₄Br₂O₂. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with three peaks in a ratio of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Predicted HRMS Data for this compound
Molecular Formula C₁₈H₃₄Br₂O₂
Monoisotopic Mass 440.0929 u
Expected Isotopic Pattern [M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. nih.gov The fragmentation is expected to occur preferentially at the ester linkage and at the C-Br bonds.

Key predicted fragmentation pathways would include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the 10-bromodecyl cation ([C₁₀H₂₀Br]⁺) and the 8-bromooctanoate acylium ion ([C₈H₁₄BrO]⁺).

Loss of a bromine atom from the molecular ion.

Alpha-cleavage adjacent to the carbonyl group.

McLafferty rearrangement, if a gamma-proton is available, leading to the loss of a neutral alkene.

The analysis of these fragment ions would provide strong confirmatory evidence for the structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR spectrum of this compound is predicted to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, expected around 1740 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the region of 1250-1150 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively). The C-Br stretching vibrations would give rise to absorptions in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains would give rise to strong signals. The C-Br stretching vibrations are also expected to be Raman active. Conformational analysis using Raman spectroscopy could be attempted by studying the changes in the so-called "accordion" modes (low-frequency longitudinal acoustic modes) of the alkyl chains at different temperatures, which can provide information about the chain length and conformation.

Predicted Vibrational Spectroscopy Data for this compound
Functional Group Predicted IR Absorption (cm⁻¹)
C-H stretch (alkane)2920, 2850
C=O stretch (ester)~1740
C-O stretch (ester)1250-1150
C-Br stretch600-500

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (Applicable for suitable derivatives)

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging due to the conformational flexibility of its long aliphatic chains. However, for suitable crystalline derivatives, this method can provide unequivocal information about the solid-state conformation, molecular packing, and, in the case of chiral derivatives, the absolute stereochemistry.

For a derivative of this compound that forms a suitable crystal, X-ray diffraction analysis would yield key structural parameters. These include bond lengths, bond angles, and torsion angles, which define the molecule's conformation. The ester group would likely adopt a planar geometry, and the two long alkyl chains would be expected to exhibit a high degree of conformational order.

In the case of a chiral derivative, for instance, if a chiral center were introduced into either the decyl or octanoyl portion of the molecule, X-ray crystallography could be used to determine the absolute configuration of that stereocenter. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. The bromine atoms in the molecule would be particularly useful for this purpose due to their significant anomalous scattering effect.

Representative Crystallographic Data for a Hypothetical Chiral Derivative

To illustrate the type of information that could be obtained, the following table presents hypothetical crystallographic data for a chiral derivative of this compound. This data is representative of what might be expected for a molecule of this type and is not based on actual experimental results for this specific compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)5.50
b (Å)7.80
c (Å)25.00
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1068.3
Z2
Density (calculated) (g/cm³)1.25
R-factor0.05

Advanced Applications and Derivatization Strategies of 10 Bromodecyl 8 Bromooctanoate

Design and Synthesis of Novel Analogues with Tailored Reactivity

The design of novel analogues of 10-Bromodecyl 8-bromooctanoate primarily revolves around the strategic manipulation of its core components: the alkyl chain lengths and the terminal halogen substituents. These modifications allow for the synthesis of a library of related compounds with a spectrum of physicochemical properties and reactivities. The general approach to synthesizing these analogues involves the esterification of a long-chain bromo-alcohol with a bromo-carboxylic acid, often in the presence of an acid catalyst.

The synthesis of the precursor molecules, such as long-chain diols and dicarboxylic acids, can be achieved through various methods, including biotechnological routes like fermentation, which offers a greener alternative to traditional chemical synthesis. acs.orgmdpi.com These precursors can then be converted to their bromo-derivatives before the final esterification step.

Systematic Modification of Alkyl Chain Lengths and Halogen Substituents

The properties and reactivity of this compound analogues can be systematically tailored by altering the lengths of the two alkyl chains and by substituting the bromine atoms with other halogens.

Alkyl Chain Length Modification: The length of the alkyl chains significantly influences the physical properties of the molecule, such as its melting point, boiling point, and viscosity. tutorchase.com Generally, as the chain length increases, these properties also increase due to stronger intermolecular van der Waals forces. tutorchase.combyjus.com This principle allows for the synthesis of analogues with a wide range of physical states, from liquids to waxy solids at room temperature. byjus.comlibretexts.org

For instance, shortening the chains would lead to more volatile and less viscous compounds, while lengthening them would result in more solid-like materials. This tunability is crucial for applications where the physical state of the molecule is important, such as in the formulation of coatings or as monomers for polymerization. researchgate.net

Halogen Substitution: The reactivity of the terminal electrophilic sites can be modified by replacing the bromine atoms with other halogens. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F. Therefore, substituting bromine with iodine would result in a more reactive analogue, making it more susceptible to nucleophilic attack. Conversely, substitution with chlorine would yield a less reactive compound. This allows for the fine-tuning of the reaction kinetics in subsequent derivatization steps.

The following table illustrates a hypothetical series of analogues with modified alkyl chain lengths and their predicted physical properties.

Analogue NameMolecular FormulaPredicted Boiling Point (°C)Predicted Physical State at 25°C
6-Bromohexyl 6-bromohexanoateC₁₂H₂₂Br₂O₂LowerLiquid
This compound C₁₈H₃₄Br₂O₂ Reference Liquid/Low-melting solid
12-Bromododecyl 10-bromodecanoateC₂₂H₄₂Br₂O₂HigherSolid
10-Iododecyl 8-iodooctanoateC₁₈H₃₄I₂O₂HigherSolid
10-Chlorodecyl 8-chlorooctanoateC₁₈H₃₄Cl₂O₂LowerLiquid

Introduction of Diverse Functional Groups for Specific Chemical Transformations

The terminal bromine atoms of this compound and its analogues serve as versatile handles for the introduction of a wide array of other functional groups. This derivatization is typically achieved through nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile.

This strategy allows for the synthesis of a vast library of compounds with tailored chemical functionalities for specific applications. For example, reaction with sodium azide (B81097) (NaN₃) would introduce terminal azide groups, which can then be used in "click" chemistry reactions or be reduced to form diamines. Reaction with sodium cyanide (NaCN) would yield dinitriles, which can be hydrolyzed to produce dicarboxylic acids with longer chains.

Furthermore, the ester linkage itself can be a point of modification. Transesterification reactions with different alcohols or diols can be used to alter the ester portion of the molecule, leading to further diversification of the available structures. mdpi.com

The table below provides examples of potential derivatization reactions and the resulting functionalized compounds.

ReagentFunctional Group IntroducedProduct Name (Example)Potential Application
Sodium Azide (NaN₃)Azide (-N₃)10-Azidodecyl 8-azidooctanoateClick chemistry, synthesis of diamines
Sodium Cyanide (NaCN)Nitrile (-CN)10-Cyanodecyl 8-cyanooctanoateSynthesis of dicarboxylic acids
Sodium Hydroxide (B78521) (NaOH)Hydroxyl (-OH)10-Hydroxydecyl 8-hydroxyoctanoateMonomer for polyesters
Ammonia (NH₃)Amine (-NH₂)10-Aminodecyl 8-aminooctanoateMonomer for polyamides
Triphenylphosphine (PPh₃)Phosphonium Salt (-P⁺Ph₃)(10-(8-(Triphenylphosphonio)octanoyloxy)decyl)triphenylphosphonium dibromideWittig reagent precursor

By employing these derivatization strategies, this compound serves as a versatile platform for the synthesis of a multitude of complex molecules with specific functionalities, paving the way for their use in advanced materials, polymer science, and organic synthesis. acs.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 10 Bromodecyl 8 Bromooctanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of long-chain esters like 10-bromodecyl 8-bromooctanoate is particularly amenable to process intensification through flow chemistry. acs.orgresearchgate.net Continuous flow processes offer significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and the ability to rapidly screen and optimize reaction conditions. rsc.org

For the synthesis of this compound, a flow reactor setup could involve the continuous feeding of 10-bromodecan-1-ol and an activated form of 8-bromooctanoic acid, such as 8-bromooctanoyl chloride, through a heated reaction coil packed with a solid-phase catalyst. riken.jpnih.gov This approach could dramatically reduce reaction times, from hours in batch processes to mere minutes in flow, and potentially at lower temperatures. acs.org

Table 1: Potential Flow Chemistry Parameters for the Synthesis of this compound

ParameterPotential RangeRationale
Reactants 10-bromodecan-1-ol, 8-bromooctanoyl chlorideStandard precursors for esterification.
Catalyst Packed-bed solid acid catalyst (e.g., sulfonic acid resin)Facilitates esterification and is easily integrated into a flow system. riken.jp
Solvent Toluene, DichloromethaneCommon solvents for esterification, chosen for solubility and compatibility. chemicalbook.comchemicalbook.com
Temperature 50 - 100 °CFlow systems often allow for effective reactions at lower temperatures than batch. acs.org
Residence Time 5 - 30 minutesSignificantly shorter than typical batch reaction times. acs.orgacs.org
Pressure 1 - 10 barBack-pressure regulators are used to maintain a single phase at elevated temperatures. acs.org

Furthermore, the integration of this flow synthesis into fully automated platforms represents a significant leap forward. nih.govmerckmillipore.com Automated systems can perform the entire workflow, from reagent preparation and reaction execution to in-line purification and analysis. rsc.orgmagritek.com For a molecule like this compound, which is a bifunctional linker, automated synthesis could be employed to create a library of analogues by varying the chain lengths of the alcohol and carboxylic acid components. nih.gov These platforms, often using capsule-based reagents, can accelerate the discovery of new molecules with tailored properties. nih.govrsc.org

Exploration of Bio-Inspired or Biomimetic Synthetic Routes

Nature is a master of efficient and selective synthesis, and emulating its strategies—a field known as biomimetic synthesis—offers a green and elegant approach to complex molecules. wikipedia.orgyoutube.com For the synthesis of this compound, a biomimetic approach would likely involve enzymatic catalysis. princeton.edu

Hydrolases, particularly lipases, are enzymes that catalyze esterification reactions in biological systems. princeton.edu These enzymes can operate under mild conditions (ambient temperature and neutral pH) and often exhibit high chemo- and regioselectivity, which would be advantageous in preventing side reactions involving the terminal bromine atoms. A potential biomimetic synthesis could immobilize a lipase (B570770) on a solid support and use it in a bioreactor to catalyze the esterification between 10-bromodecan-1-ol and 8-bromooctanoic acid.

This methodology would align with the principles of green chemistry by avoiding harsh reagents and minimizing waste. The challenge in this area lies in finding or engineering an enzyme that can efficiently handle these long-chain, functionalized substrates.

Development of Sustainable and Recyclable Catalytic Systems for Its Transformations

The development of sustainable and recyclable catalysts is crucial for the environmentally benign synthesis and subsequent transformations of this compound. For its synthesis via esterification, several classes of recyclable catalysts could be explored.

Simple zinc(II) salts, such as zinc oxide, have been shown to be effective and recyclable catalysts for the esterification of fatty acids with long-chain alcohols. acs.orgnih.gov These catalysts are attractive due to their low cost, low toxicity, and ease of recovery from the reaction mixture. nih.govnicl.it Another promising avenue is the use of solid acid catalysts, such as polyaniline salts or sulfonic acid-functionalized resins. researchgate.net These heterogeneous catalysts can be easily separated by filtration and reused multiple times without significant loss of activity. riken.jp

Table 2: Comparison of Potential Recyclable Catalysts for Esterification

Catalyst TypeExampleAdvantagesPotential Challenges
Metal Salts Zinc Oxide (ZnO)Low cost, high activity, simple recovery. acs.orgnih.govMay require higher temperatures.
Solid Acids Sulfonated PolystyreneHigh activity, easy separation, reusable. researchgate.netPotential for leaching of active sites.
Zirconium Compounds ZrOCl₂·8H₂OEffective for equimolar reactants, mild conditions. nih.govWater sensitivity.
Immobilized Enzymes Lipase on a solid supportHigh selectivity, mild conditions, green.Substrate specificity, stability.

Beyond its synthesis, the two bromine atoms in this compound are handles for further transformations, such as nucleophilic substitutions to introduce other functional groups. wikipedia.org Developing recyclable catalysts, like phase-transfer catalysts supported on polymers, for these subsequent reactions would further enhance the green credentials of its chemistry.

Advanced In-Situ Characterization During Dynamic Reaction Processes

To fully understand and optimize the synthesis of this compound, advanced in-situ characterization techniques are invaluable. These methods allow for real-time monitoring of reactant consumption, product formation, and the appearance of any intermediates or byproducts without the need for sampling. spectroscopyonline.com

Spectroscopic techniques such as mid-infrared (MIR) and near-infrared (NIR) spectroscopy are particularly well-suited for this purpose. nih.govrsc.orgresearchgate.net An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel (either batch or flow) to collect spectra at regular intervals. researchgate.net By applying chemometric methods like partial least-squares (PLS) regression, the spectral data can be converted into concentration profiles for each component of the reaction mixture. rsc.orgresearchgate.net This would provide detailed kinetic information, help identify the optimal reaction endpoint, and ensure process consistency.

For instance, in the esterification reaction, one could monitor the decrease in the O-H stretching band of the alcohol and the carboxylic acid, and the simultaneous increase in the C=O stretching band of the newly formed ester. researchgate.net This level of process understanding is critical for scaling up the synthesis and for implementing effective process control. spectroscopyonline.com

Computational Design of Next-Generation Analogues for Optimized Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with optimized properties. symeres.com In the case of this compound, which can be considered a bifunctional molecule, computational methods could be used to design next-generation analogues with tailored reactivity.

For example, Density Functional Theory (DFT) calculations could be employed to model the transition states of subsequent reactions at the two bromine termini. This would allow for an understanding of the relative reactivity of the C-Br bonds at the 8- and 10- positions (relative to the ester group) and how this reactivity might be influenced by changes in the lengths of the alkyl chains. This insight is crucial for designing selective transformations where only one of the bromine atoms reacts.

Furthermore, computational screening of virtual libraries of analogues could be performed to identify candidates with desirable physicochemical properties. nih.gov For instance, if this molecule were to be used as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), its length, flexibility, and solubility would be critical parameters that could be predicted and optimized computationally before their synthesis is attempted. rsc.orgsymeres.com This in-silico-first approach can significantly reduce the experimental effort required to develop new functional molecules based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 10-Bromodecyl 8-bromooctanoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via esterification of 8-bromooctanoic acid with 10-bromodecanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Reaction optimization includes:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilicity .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate ester bond formation .
  • Monitoring : Track progress via TLC or 1^1H NMR for bromine substitution efficiency (e.g., disappearance of hydroxyl peaks at δ 1.5–2.0 ppm) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm ester linkage and bromine positions (e.g., 1^1H signals for methylene groups adjacent to bromine at δ 3.4–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 365.08) and isotopic patterns for bromine .
  • Infrared Spectroscopy (IR) : Detect ester carbonyl stretching (~1740 cm1^{-1}) and C-Br bonds (~550–650 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in bromine reactivity during nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor primary bromine substitution (10-bromo position) due to steric hindrance at the 8-bromo site .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; non-polar solvents (e.g., toluene) favor selective substitution .
  • Competitive Experiments : Perform parallel reactions with model compounds (e.g., ethyl 8-bromooctanoate) to isolate reactivity trends .

Q. What strategies mitigate interference from bromide byproducts in downstream applications of this compound?

Methodological Answer:

  • Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate bromide salts .
  • Chelation : Add AgNO3_3 to precipitate bromide ions in aqueous phases during workup .
  • Ion Exchange : Post-synthesis treatment with ion-exchange resins (e.g., Dowex) to remove residual Br^- .

Q. How to validate bioanalytical methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • ICH M10 Compliance : Validate accuracy, precision, and sensitivity per ICH guidelines using spike-recovery experiments in plasma or tissue homogenates .
  • Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS/MS .
  • Limit of Detection (LOD) : Establish via serial dilution (e.g., LOD < 10 ng/mL using MRM transitions m/z 365.08 → 167.05) .

Data Contradiction and Reproducibility

Q. How should researchers resolve contradictions in reported solubility profiles of this compound?

Methodological Answer:

  • Solvent Screening : Systematically test solubility in DMSO, ethanol, and ethyl acetate using gravimetric analysis (e.g., saturation concentration at 25°C) .
  • Temperature Dependence : Compare solubility at 4°C, 25°C, and 37°C to identify phase transitions .
  • Cross-Validation : Replicate published protocols and document deviations (e.g., impurities affecting solubility) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile brominated intermediates .
  • Waste Disposal : Neutralize bromide byproducts with NaHCO3_3 before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.